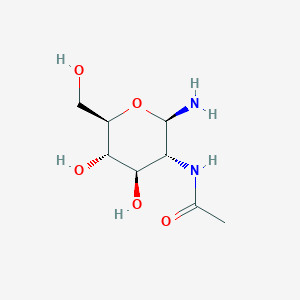

2-acetamido-2-deoxy-beta-D-glucopyranosylamine

Übersicht

Beschreibung

2-acetamido-2-deoxy-beta-D-glucopyranosylamine is a derivative of N-acetylglucosamine, a monosaccharide derivative of glucose. It is an important compound in the field of biochemistry and molecular biology due to its role in various biological processes. This compound is often found in the structure of glycoproteins and glycolipids, where it plays a crucial role in cellular recognition and signaling.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-2-deoxy-beta-D-glucopyranosylamine typically involves the acetylation of glucosamine. One common method is the reaction of glucosamine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions and yields this compound as the primary product.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through enzymatic methods. Enzymes such as N-acetylglucosaminidases are used to catalyze the acetylation of glucosamine. This method is preferred due to its high specificity and efficiency, as well as its environmentally friendly nature.

Analyse Chemischer Reaktionen

Types of Reactions

2-acetamido-2-deoxy-beta-D-glucopyranosylamine undergoes various chemical reactions, including:

Hydrolysis: This reaction involves the cleavage of the acetyl group, resulting in the formation of glucosamine.

Oxidation: The compound can be oxidized to form N-acetylglucosaminic acid.

Substitution: this compound can participate in substitution reactions where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Typically carried out in acidic or basic conditions using water as the reagent.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Various nucleophiles can be used to replace the acetyl group, depending on the desired product.

Major Products Formed

Hydrolysis: Glucosamine

Oxidation: N-acetylglucosaminic acid

Substitution: Various substituted glucosamine derivatives

Wissenschaftliche Forschungsanwendungen

Chemical and Biological Significance

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 221.21 Da. Its structure features an acetamido group at the C2 position of the glucopyranose ring, which contributes to its unique biological functions. GlcNAc is a fundamental building block in the synthesis of glycoproteins and glycolipids, essential for cellular functions such as signaling and structural integrity in membranes.

Biochemistry and Molecular Biology

- Glycoprotein and Glycolipid Synthesis : GlcNAc is crucial in the biosynthesis of glycoproteins and glycolipids, which are vital for cell-cell recognition and signaling pathways. It serves as a substrate for various enzymes, including N-acetyl-beta-D-glucosaminidase, facilitating studies on glycosylation processes.

- Enzymatic Studies : Derivatives of GlcNAc have been employed in affinity chromatography for enzyme purification. For example, a derivative linked to Sepharose beads enabled the isolation of beta-N-acetylhexosaminidase from Trichomonas foetus, demonstrating its utility in enzymatic research.

Medical Research

- Therapeutic Potential : Research indicates that GlcNAc may have therapeutic effects in conditions like osteoarthritis and inflammatory diseases due to its role in modulating inflammation and joint health. Elevated levels of GlcNAc have been observed in certain cancers, suggesting a potential role in tumor biology.

- Drug Development : The compound is being explored for its potential as a drug candidate, particularly in enzyme replacement therapies for lysosomal storage diseases such as aspartylglycosaminuria (AGU) . Studies have shown that early initiation of enzyme replacement therapy can lead to metabolic corrections in animal models .

Industrial Applications

- Bio-based Materials : GlcNAc is utilized in producing biodegradable materials due to its natural origin and biocompatibility. Its derivatives are being researched for applications in drug delivery systems and tissue engineering.

Case Studies

Synthetic Routes

The synthesis of 2-acetamido-2-deoxy-β-D-glucopyranosylamine typically involves acetylation reactions. One common method includes reacting glucosamine with acetic anhydride under basic conditions (e.g., pyridine), yielding GlcNAc efficiently. Enzymatic methods are also employed for industrial production due to their specificity and environmental benefits.

Wirkmechanismus

The mechanism of action of 2-acetamido-2-deoxy-beta-D-glucopyranosylamine involves its interaction with various enzymes and receptors in the body. It is known to inhibit the activity of certain enzymes involved in the degradation of glycoproteins and glycolipids, thereby modulating cellular processes. The compound also interacts with specific receptors on the cell surface, influencing signaling pathways and cellular responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Acetylglucosamine: A closely related compound that serves as a precursor to 2-acetamido-2-deoxy-beta-D-glucopyranosylamine.

Glucosamine: Another related compound that lacks the acetyl group.

N-Acetylgalactosamine: Similar in structure but differs in the orientation of the hydroxyl group on the fourth carbon.

Uniqueness

This compound is unique due to its specific acetylation pattern, which imparts distinct biochemical properties. Its role in glycoprotein and glycolipid metabolism sets it apart from other similar compounds, making it a valuable molecule in various biological and industrial applications.

Biologische Aktivität

2-Acetamido-2-deoxy-beta-D-glucopyranosylamine (commonly referred to as GlcNAc) is a derivative of glucosamine and plays a significant role in various biological processes. This compound is primarily known for its involvement in glycosylation, which is crucial for protein function and cellular communication. Its biological activities are linked to its structural properties, influencing its interactions with proteins and other biomolecules.

Chemical Structure and Properties

This compound has the following chemical formula: . It is a monosaccharide derivative characterized by an acetamido group at the C2 position of the glucopyranose ring. This modification enhances its solubility and reactivity, making it a valuable component in biochemistry and pharmacology.

1. Glycosylation and Protein Function

Glycosylation is a critical post-translational modification that affects protein folding, stability, and activity. GlcNAc serves as a building block for N-linked and O-linked glycans, which are essential for cell signaling and immune responses. Research indicates that alterations in GlcNAc levels can significantly impact glycoprotein functionality, leading to various physiological effects.

2. Role in Innate Immunity

GlcNAc has been shown to interact with peptidoglycan recognition proteins (PGRPs), which are crucial in the innate immune response against bacterial infections. Specifically, it binds to the murein layer of Gram-positive bacteria, exhibiting bactericidal properties by disrupting peptidoglycan biosynthesis. This interaction underscores its potential as an antimicrobial agent .

3. Impact on Cancer Biology

Recent studies have highlighted the role of GlcNAc in cancer progression. Elevated levels of GlcNAc have been associated with enhanced tumor cell proliferation and metastasis. The compound influences signaling pathways involved in cell growth and survival, suggesting that targeting GlcNAc metabolism could be a therapeutic strategy in oncology .

Case Studies

- Study on Glycosylation Patterns : A study examining the glycosylation profiles of various cancer cell lines revealed that increased GlcNAc levels correlate with aggressive tumor phenotypes. This suggests that monitoring GlcNAc levels could serve as a biomarker for cancer prognosis .

- Innate Immunity Mechanisms : Research demonstrated that GlcNAc enhances the activity of PGRPs against bacterial infections, indicating its potential use in developing new antimicrobial therapies .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-2-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O5/c1-3(12)10-5-7(14)6(13)4(2-11)15-8(5)9/h4-8,11,13-14H,2,9H2,1H3,(H,10,12)/t4-,5-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGXOCXFFNKASF-FMDGEEDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1N)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101036106 | |

| Record name | 2-Acetamido-2-deoxy-β-D-glucosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101036106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Acetyl-b-glucosaminylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001104 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

114910-04-2, 4229-38-3 | |

| Record name | 1-Naphthalenediazonium, 4-[2-[4-[(4-nitro-2-sulfophenyl)amino]phenyl]diazenyl]-6-sulfo-, chloride (1:1), reaction products with formaldehyde and salicylic acid, ammonium sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Acetamido-2-deoxy-β-D-glucosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101036106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you elaborate on the significance of 2-acetamido-2-deoxy-beta-D-glucopyranosylamine in studying enzymes?

A1: This compound, often utilized in its derivative forms, serves as a valuable tool in enzymatic research. For instance, when linked to Sepharose beads, a derivative of this compound, namely N-(epsilon-aminohexanoyl)-2-acetamido-2-deoxy-beta-D-glucopyranosylamine, enabled the purification of a beta-N-acetylhexosaminidase enzyme from Trichomonas foetus. [] This purification was achieved through affinity chromatography, highlighting the compound's role in isolating and studying specific enzymes.

Q2: What are the synthetic challenges associated with this compound and how have researchers addressed them?

A3: Synthesizing this compound and its derivatives can lead to by-products like bis(2-acetamido-2-deoxy-D-glucopyranosyl)amines. [] Researchers have developed methods to isolate and characterize these by-products, enabling a better understanding of the reaction pathway. Furthermore, they have optimized the synthesis to favor the desired product, 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-d-glucopyranosylamine, and minimize by-product formation. [] These advances in synthetic techniques contribute to more efficient production and utilization of this compound in various research applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.